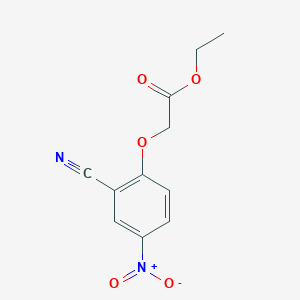

Ethyl 2-(2-cyano-4-nitrophenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-cyano-4-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5/c1-2-17-11(14)7-18-10-4-3-9(13(15)16)5-8(10)6-12/h3-5H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSYCCDELCJBKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 2 Cyano 4 Nitrophenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of Ethyl 2-(2-cyano-4-nitrophenoxy)acetate would be expected to show distinct signals corresponding to the aromatic protons and the protons of the ethyl acetate group. The aromatic region would likely display a complex splitting pattern due to the electronic effects of the cyano and nitro substituents on the phenoxy ring. The ethyl group would present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from spin-spin coupling.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. Key resonances would include those for the carbonyl carbon of the ester, the carbons of the aromatic ring (with their chemical shifts influenced by the electron-withdrawing nitro and cyano groups), the cyano carbon, and the carbons of the ethyl group.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm (Note: This table is a hypothetical representation and requires experimental data for validation.)

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.5 - 8.5 | 110 - 160 |

| O-CH₂ (ester) | ~4.9 | ~65 |

| CH₂ (ethyl) | ~4.3 | ~62 |

| CH₃ (ethyl) | ~1.3 | ~14 |

| C=O (ester) | - | ~168 |

Two-Dimensional NMR Correlation Techniques (e.g., COSY, NOESY)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, confirming connectivity. For instance, it would show a cross-peak between the methylene and methyl protons of the ethyl group. It would also help to unravel the coupling network of the aromatic protons, aiding in their specific assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding. A NOESY spectrum could show correlations between the O-CH₂ protons of the acetate group and the aromatic proton at the 3-position of the phenoxy ring, providing crucial information about the molecule's preferred conformation.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to display characteristic absorption bands.

Interactive Data Table: Expected IR Absorption Bands (Note: This table is a hypothetical representation and requires experimental data for validation.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretching | ~2230 |

| Nitro (NO₂) | Asymmetric Stretching | ~1530 |

| Nitro (NO₂) | Symmetric Stretching | ~1350 |

| Carbonyl (C=O) | Stretching | ~1760 |

| C-O (ester) | Stretching | ~1200 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula (C₁₁H₈N₂O₅) by providing a highly accurate molecular weight. The fragmentation pattern observed in the mass spectrum would offer structural insights, likely showing characteristic losses of the ethoxy group (-OC₂H₅), the entire ester functional group, and potentially the nitro group (-NO₂).

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal how the molecules pack together in the crystal lattice, highlighting any significant intermolecular interactions such as π-π stacking or dipole-dipole interactions involving the nitro and cyano groups.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophoric Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is related to the electronic transitions within the molecule. The presence of the nitrophenoxy chromophore, extended by the cyano group, would likely result in strong absorption bands in the UV region. The position and intensity of these bands (λmax) provide information about the conjugated system. Fluorescence spectroscopy measures the emission of light from the molecule after it has been excited by absorbing light. While not all aromatic nitro compounds are fluorescent, this analysis would determine if this compound exhibits any emissive properties.

Computational and Theoretical Investigations on Ethyl 2 2 Cyano 4 Nitrophenoxy Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions

No specific studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure and reactivity of Ethyl 2-(2-cyano-4-nitrophenoxy)acetate were found.

HOMO-LUMO Energy Gap Analysis and Reactivity Indices

There is no available data from HOMO-LUMO energy gap analysis or calculations of reactivity indices such as electronegativity, chemical hardness, and global softness for this compound.

Electrostatic Potential Surface (EPS) Mapping

Information regarding the Electrostatic Potential Surface (EPS) mapping to identify electrophilic and nucleophilic sites of this compound is not present in the surveyed literature.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Stability

No research detailing molecular mechanics or molecular dynamics simulations to understand the conformational landscape, stability of different conformers, or dynamic behavior of this compound could be located.

Investigation of Intermolecular Interactions and Crystal Lattice Dynamics (e.g., Hirshfeld Surface Analysis)

There are no published studies that have conducted Hirshfeld surface analysis or other methods to investigate the intermolecular interactions and crystal packing of this compound.

Quantitative Structure–Property Relationship (QSPR) Modeling for Predictive Insights

No QSPR models or studies predicting the physicochemical or biological properties of this compound have been reported in the available scientific literature.

Chemical Transformations and Derivatization Chemistry of Ethyl 2 2 Cyano 4 Nitrophenoxy Acetate

Reactions Involving the Ester Functional Group

The ethyl ester functionality in Ethyl 2-(2-cyano-4-nitrophenoxy)acetate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions allow for the modification of the ester group, leading to the formation of carboxylic acids or different ester derivatives, respectively.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 2-(2-cyano-4-nitrophenoxy)acetic acid. Basic hydrolysis, also known as saponification, is typically irreversible and proceeds by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The resulting carboxylate salt can then be protonated to give the free carboxylic acid.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol. This reaction is valuable for synthesizing a variety of ester analogs with different physicochemical properties.

| Reaction | Reagents and Conditions | Product |

| Basic Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H3O+ | 2-(2-cyano-4-nitrophenoxy)acetic acid |

| Acidic Hydrolysis | H3O+ (aq), Heat | 2-(2-cyano-4-nitrophenoxy)acetic acid |

| Transesterification | R-OH, Acid or Base catalyst, Heat | Mthis compound (with Methanol) |

Functional Group Interconversions of the Cyano Moiety

The cyano (nitrile) group is a versatile functional group that can be converted into several other functionalities, including carboxylic acids, amides, and amines.

Hydrolysis: The cyano group can be hydrolyzed under either acidic or basic conditions to first yield an amide, 2-(2-carbamoyl-4-nitrophenoxy)acetate, and upon further heating, the corresponding carboxylic acid, 2-(2-carboxy-4-nitrophenoxy)acetate. The conditions for hydrolysis can be controlled to favor the formation of either the amide or the carboxylic acid.

Reduction: Catalytic hydrogenation of the cyano group, for instance using a palladium catalyst, can lead to the formation of a primary amine, yielding Ethyl 2-(2-(aminomethyl)-4-nitrophenoxy)acetate. This transformation introduces a basic center into the molecule, significantly altering its chemical properties.

| Reaction | Reagents and Conditions | Product |

| Partial Hydrolysis | H2SO4 (conc.), mild heat | Ethyl 2-(2-carbamoyl-4-nitrophenoxy)acetate |

| Full Hydrolysis | H2SO4 (aq), prolonged heat | 2-(2-carboxy-4-nitrophenoxy)acetic acid ethyl ester |

| Reduction | H2, Pd/C, Ethanol | Ethyl 2-(2-(aminomethyl)-4-nitrophenoxy)acetate |

Chemical Reactivity of the Nitro Group: Reduction and Further Transformations

The aromatic nitro group is a key functionality that can be readily transformed, most commonly into an amino group. This reduction is a pivotal step in the synthesis of many biologically active compounds.

Reduction to an Amino Group: The reduction of the nitro group in this compound to an amino group yields Ethyl 2-(4-amino-2-cyanophenoxy)acetate. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. Chemical reduction using metals in acidic media, such as iron (Fe) in acetic acid or tin (Sn) in hydrochloric acid, are also widely used. A milder approach involves the use of iron powder with ammonium (B1175870) chloride in a mixed solvent system, which has been successfully used for the selective reduction of related p-nitrophenoxy acetates.

Further Transformations of the Amino Group: The resulting amino group is a versatile handle for further derivatization. It can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH). Furthermore, the amino group can be acylated to form amides or alkylated to form secondary or tertiary amines, allowing for the synthesis of a wide array of derivatives.

| Reaction | Reagents and Conditions | Product |

| Catalytic Hydrogenation | H2, Pd/C, Ethanol | Ethyl 2-(4-amino-2-cyanophenoxy)acetate |

| Metal/Acid Reduction | Fe, HCl, Ethanol/Water | Ethyl 2-(4-amino-2-cyanophenoxy)acetate |

| Selective Reduction | Fe, NH4Cl, Ethanol/Water | Ethyl 2-(4-amino-2-cyanophenoxy)acetate |

Regioselective Aromatic Substitution Reactions

The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effects of the nitro and cyano groups. This deactivation makes electrophilic aromatic substitution reactions challenging. Conversely, the ring is highly activated towards nucleophilic aromatic substitution (SNAr).

The nitro and cyano groups are meta-directing for electrophilic attack. However, due to the severe deactivation of the ring, forcing conditions would be required, which might lead to degradation of the molecule.

For nucleophilic aromatic substitution, the positions ortho and para to the electron-withdrawing groups are activated. In this molecule, the positions ortho and para to the nitro group (and meta to the cyano group) are potential sites for nucleophilic attack. A strong nucleophile could potentially displace a substituent or a hydrogen atom, although the latter is less common without an oxidizing agent. The regioselectivity of such reactions would be governed by the combined directing effects of the substituents and the nature of the nucleophile.

Synthesis of Analogs for Structure-Property Relationship Studies

Modifications of the Ester Group: As discussed in section 5.1, transesterification allows for the synthesis of a series of esters with varying alkyl or aryl groups. This can modulate properties such as solubility, lipophilicity, and metabolic stability.

Modifications of the Aromatic Ring: Analogs can be synthesized by introducing various substituents onto the aromatic ring. This can be achieved by starting from appropriately substituted phenols. For example, using a phenol (B47542) with a different substitution pattern in the initial ether synthesis would lead to analogs with altered electronic and steric properties.

Modifications of the Cyano and Nitro Groups: The interconversions of the cyano and nitro groups, as detailed in sections 5.2 and 5.3, provide access to a wide range of analogs with different functional groups, such as amides, carboxylic acids, and amines. These transformations are fundamental for exploring how these functionalities contribute to the biological activity or material properties of the parent compound. For instance, the reduction of the nitro group to an amine, followed by acylation, can generate a library of amide derivatives for structure-activity relationship (SAR) studies.

Mechanistic Insights into Reaction Pathways for Ethyl 2 2 Cyano 4 Nitrophenoxy Acetate and Its Analogs

Kinetics and Thermodynamics of Synthetic Transformations

While specific, detailed kinetic and thermodynamic parameters for the synthesis of Ethyl 2-(2-cyano-4-nitrophenoxy)acetate are not extensively documented in publicly available literature, the reaction pathway can be inferred from established chemical principles and studies of analogous compounds. The most probable synthetic route is a Williamson ether synthesis, involving the reaction of 2-cyano-4-nitrophenol with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base.

The kinetics of this SN2 reaction are influenced by several factors:

Nucleophilicity: The reaction rate is dependent on the nucleophilicity of the phenoxide ion, which is formed by the deprotonation of 2-cyano-4-nitrophenol by a base.

Solvent: Polar aprotic solvents are typically favored as they can solvate the cation of the base while not significantly solvating the nucleophilic anion, thus enhancing its reactivity.

Temperature: As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate.

Thermodynamic studies on structurally related nitrophenyl compounds provide insight into the energetic properties of these systems. For instance, research on 5-(nitrophenyl)-furan-2-carboxylic acids in ethyl acetate has involved calculating the enthalpy and entropy of dissolution and mixing by measuring solubility at different temperatures lpnu.ua. These parameters are fundamental to understanding the spontaneity and energy changes associated with the compound in solution, which are critical for processes like crystallization and purification.

Another potential synthetic route could be a nucleophilic aromatic substitution (SNAr) reaction, where a compound like 1-halo-2-cyano-4-nitrobenzene reacts with ethyl glycolate. The strong electron-withdrawing properties of the ortho-cyano and para-nitro groups activate the aromatic ring, making it susceptible to nucleophilic attack and facilitating the reaction.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in the synthesis of this compound and its analogs, primarily by increasing reaction rates and improving selectivity.

In the context of the Williamson ether synthesis, the most common catalyst is a base. The base, such as potassium carbonate, deprotonates the phenolic hydroxyl group of 2-cyano-4-nitrophenol mdpi.com. This in-situ formation of the more potent phenoxide nucleophile dramatically accelerates the rate of substitution on the ethyl haloacetate.

For the synthesis of various analogs, particularly those involving the ethyl cyanoacetate moiety, more advanced catalytic systems have been developed. A notable example is the Knoevenagel condensation, a key C-C bond-forming reaction. Research has demonstrated an efficient, base-free method for synthesizing derivatives of ethyl cyanoacetate using ellagic acid-bonded magnetic nanoparticles (nano-Fe₃O₄@EA) as a catalyst oiccpress.comoiccpress.com. This heterogeneous catalyst offers significant advantages, including high product yields, short reaction times, operational simplicity, and the ability to be recovered using a magnet and reused multiple times without a significant loss in activity oiccpress.com.

Other catalysts employed in reactions involving ethyl cyanoacetate include:

L-proline: Used as an environmentally friendly catalyst for Knoevenagel condensation oiccpress.com.

Sodium ethoxide: A strong base used to facilitate condensation reactions oiccpress.com.

Microwave Irradiation: While not a catalyst itself, it is used to accelerate reactions, often in conjunction with a catalyst, leading to high yields in significantly reduced timeframes researchgate.net.

Table 1: Catalysts in the Synthesis of Ethyl Cyanoacetate Analogs

| Catalyst/Method | Reaction Type | Advantages |

|---|---|---|

| Potassium Carbonate (K₂CO₃) | Williamson Ether Synthesis | Acts as a base to form a potent nucleophile. |

| Nano-Fe₃O₄@EA | Knoevenagel Condensation | High yield, short reaction time, reusable, base-free conditions. oiccpress.comoiccpress.com |

| L-proline | Knoevenagel Condensation | Environmentally friendly ("green") catalyst. oiccpress.com |

| Microwave Irradiation | Various Condensations | Rapid reaction rates, high yields. researchgate.net |

Stereochemical Control and Diastereoselectivity in Synthetic Approaches

The molecular structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, its direct synthesis from achiral precursors does not require stereochemical control.

However, the principles of stereoselectivity become highly relevant when considering the reactions of its analogs, particularly in the synthesis of complex, biologically active molecules where specific stereoisomers are required. An important example involves the analog Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate . This compound is used as a reagent to mediate the Lossen rearrangement, a reaction that converts carboxylic acids into hydroxamic acids and ureas nih.govdntb.gov.ua. A key feature of this mediated transformation is that it proceeds without racemization, meaning it preserves the stereochemical integrity of the original carboxylic acid if it is chiral nih.govdntb.gov.ua. This demonstrates how a reagent that is structurally analogous to the title compound can be instrumental in achieving stereochemical control in a synthetic sequence. The preservation of stereochemistry is critical in pharmaceutical synthesis, where only one enantiomer often possesses the desired therapeutic activity.

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species—reaction intermediates and transition states—is fundamental to a complete mechanistic picture of a chemical transformation.

For the proposed SNAr synthesis pathway, the reaction would proceed through a specific type of reaction intermediate known as a Meisenheimer complex libretexts.org. This intermediate is a resonance-stabilized anion formed when the nucleophile (e.g., ethyl glycolate) attacks the electron-deficient aromatic ring. The negative charge is delocalized across the aromatic system and onto the electron-withdrawing nitro and cyano groups, which accounts for its relative stability compared to the transition states leading to and from it. A reaction intermediate represents a shallow energy minimum on the reaction coordinate diagram, existing for a finite, albeit often very short, lifetime between two transition states libretexts.org.

In the more likely Williamson ether synthesis (an SN2 reaction), the reaction proceeds in a single, concerted step through a high-energy transition state rather than a stable intermediate. In this transition state, the new carbon-oxygen bond is partially formed at the same time as the carbon-halogen bond is partially broken.

For the synthesis of analogs via Knoevenagel condensation, a proposed mechanism involves the catalyst activating both the aldehyde and the ethyl cyanoacetate oiccpress.com. The reaction proceeds through intermediates formed on the catalyst's surface. The elucidation of these species often relies on a combination of experimental evidence and computational studies, such as Density Functional Theory (DFT) calculations, which can model molecular structures and energy levels mdpi.com. While these intermediates are too transient to be isolated, their existence is inferred from kinetic data and theoretical modeling.

Emerging Research Frontiers and Future Outlook for Nitrophenoxyacetate Chemistry

Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of nitrophenoxyacetate derivatives is traditionally approached through methods like the Williamson ether synthesis, where a nitrophenol is reacted with an alpha-halo ester. For instance, the synthesis of a related compound, ethyl-2-(4-aminophenoxy)acetate, involves the alkylation of p-nitrophenol with ethyl bromoacetate (B1195939). mdpi.com This foundational reaction provides a basis from which more advanced and sustainable methodologies can be developed.

Green Chemistry in Synthesis:

Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. researchgate.netjddhs.comnih.govnih.govwjarr.com For the synthesis of compounds like Ethyl 2-(2-cyano-4-nitrophenoxy)acetate, several green chemistry approaches could be envisioned:

Catalysis: The use of phase-transfer catalysts can enhance reaction rates and yields in biphasic systems, potentially reducing the need for harsh solvents and high temperatures.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as ionic liquids, supercritical fluids (like CO2), or even water could significantly reduce the environmental footprint of the synthesis. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction times from hours to minutes, leading to energy savings and potentially cleaner reaction profiles with fewer byproducts. jddhs.com

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control, allowing for more efficient and reproducible synthesis of nitrophenoxyacetate derivatives.

A hypothetical green synthesis of this compound could involve the reaction of 2-cyano-4-nitrophenol with ethyl chloroacetate (B1199739) under microwave irradiation in the presence of a solid-supported base, minimizing solvent usage and reaction time.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Nitrophenoxyacetates

| Parameter | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvent | Acetone, DMF | Water, Supercritical CO2, or solvent-free |

| Catalyst | Stoichiometric base (e.g., K2CO3) | Catalytic amount of phase-transfer catalyst |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |

| Reaction Time | Several hours | Minutes to a few hours |

| Waste Generation | Higher | Lower, with potential for catalyst recycling |

Advanced Characterization Techniques in Structural Organic Chemistry

The unambiguous determination of the structure of novel organic compounds is paramount. For a molecule like this compound, a suite of advanced spectroscopic and analytical techniques would be employed for its characterization. gatech.edumdpi.comresearchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be fundamental in confirming the connectivity of the atoms. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the presence of the ether linkage and the relative positions of the cyano and nitro groups on the phenyl ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming the elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments could further corroborate the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the nitrile (C≡N), nitro (NO2), ester carbonyl (C=O), and ether (C-O-C) linkages.

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography would provide the definitive three-dimensional structure, including bond lengths, bond angles, and conformational details. This technique was used to confirm the structure of the related compound, ethyl-2-(4-aminophenoxy) acetate. mdpi.com

Table 2: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Signal/Observation |

|---|---|---|

| 1H NMR | Aromatic protons | Complex multiplets in the aromatic region |

| -OCH2CH3 | Quartet and triplet signals | |

| -OCH-CN | Singlet or doublet depending on chirality | |

| 13C NMR | -C≡N | Signal in the range of 115-125 ppm |

| -C=O | Signal in the range of 160-175 ppm | |

| Aromatic carbons | Multiple signals in the aromatic region | |

| IR | -C≡N stretch | ~2220-2260 cm-1 |

| -NO2 stretch | Asymmetric and symmetric stretches (~1500-1570 and 1300-1370 cm-1) |

Theoretical Predictions in Support of Experimental Design

Computational chemistry serves as a powerful tool to predict the properties and reactivity of molecules before their synthesis, thus guiding experimental design. For this compound, theoretical calculations could provide valuable insights.

Density Functional Theory (DFT) Calculations:

DFT methods can be used to calculate a variety of molecular properties:

Optimized Geometry: Predicting the most stable three-dimensional conformation of the molecule.

Spectroscopic Properties: Simulating NMR and IR spectra to aid in the interpretation of experimental data.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand the molecule's electronic structure and potential reactivity.

Reaction Mechanisms: Modeling potential synthetic pathways to identify the most energetically favorable routes and predict potential byproducts.

For instance, DFT calculations were employed to investigate the electronic and molecular structure of ethyl-2-(4-aminophenoxy) acetate, a structurally related compound. mdpi.com Similar studies on this compound could predict its dipole moment, polarizability, and other electronic characteristics, which are crucial for understanding its potential applications.

Potential for Rational Design of Related Organic Scaffolds

The nitrophenoxyacetate framework can be considered a versatile scaffold for the rational design of new organic molecules with tailored properties. nih.govnih.govresearchgate.netrug.nl By systematically modifying the substituents on the aromatic ring and the ester group, a library of related compounds can be generated and screened for desired activities.

Strategies for Rational Design:

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogs of this compound with variations in the position and nature of the substituents, it would be possible to establish relationships between the molecular structure and a particular property or activity.

Bioisosteric Replacement: Replacing functional groups with others that have similar steric and electronic properties (bioisosteres) can lead to compounds with improved characteristics. For example, the cyano group could be replaced with other electron-withdrawing groups, or the nitro group could be substituted with other functionalities.

Scaffold Hopping: The core nitrophenoxyacetate structure could be replaced by other aromatic or heterocyclic systems to explore new chemical space while retaining key pharmacophoric features.

The design and synthesis of such novel scaffolds, guided by both theoretical predictions and empirical screening, represent a promising avenue for future research in medicinal chemistry and materials science.

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-(2-cyano-4-nitrophenoxy)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution between 2-cyano-4-nitrophenol and ethyl chloroacetate. A method adapted from analogous phenoxyacetate esters involves refluxing the phenol derivative with ethyl chloroacetate in dry acetone, using anhydrous potassium carbonate as a base. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1), followed by extraction with ether and washing with sodium hydroxide to remove unreacted starting materials. Optimization focuses on solvent polarity, base strength, and reaction time to maximize yield .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions and ester group integration (e.g., δ 4.2–4.1 ppm for the ethyl ester CH₂ group) .

- IR spectroscopy : Detection of nitrile (C≡N, ~2200 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) functional groups.

- Mass spectrometry : For molecular ion validation and fragmentation pattern analysis.

- Elemental analysis : Ensures ≤0.5% deviation from calculated C/H/N/O values .

Advanced Research Questions

Q. How do electronic effects of the cyano and nitro substituents influence the reactivity of this compound in nucleophilic reactions?

The electron-withdrawing nitro group at the 4-position deactivates the aromatic ring, reducing electrophilicity at the 2-position. However, the adjacent cyano group enhances the leaving-group ability of the phenoxy oxygen in SN2 reactions. Computational studies (e.g., DFT) can quantify charge distribution, while experimental kinetic data under varying pH and solvent conditions reveal steric and electronic barriers to reactivity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption) for this compound?

Conflicting data may arise from impurities, tautomerism, or crystallographic disorder. Cross-validate with:

- X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., using SHELXL for refinement) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments.

- High-resolution mass spectrometry : Confirm molecular formula accuracy.

- Literature benchmarking : Compare with structurally similar nitrophenoxy esters .

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during structural analysis?

For high-resolution data, SHELXL is preferred for refining twinned crystals. Strategies include:

Q. What role does solvent choice play in the catalytic hydrogenation of the nitro group in this compound?

Polar aprotic solvents (e.g., DMF) stabilize transition states in hydrogenation, while protic solvents (e.g., ethanol) may deactivate catalysts. Pd/C or Raney Ni in THF at 50–60°C under H₂ (3–5 atm) typically reduces the nitro group to an amine without cleaving the ester. Monitor via TLC and isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Methodological Guidance

Q. How to design a kinetic study for the hydrolysis of the ester group under varying pH conditions?

- Experimental setup : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis (λ_max for nitro group) or HPLC.

- Rate constants : Calculate using pseudo-first-order kinetics.

- Mechanistic insight : Acidic conditions favor protonation of the ester carbonyl, while alkaline conditions promote nucleophilic attack by hydroxide. Compare activation energies via Arrhenius plots .

Q. What computational methods are suitable for predicting the compound’s solubility and partition coefficient (logP)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.